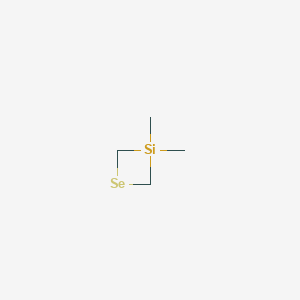
3,3-Dimethyl-1,3-selenasiletane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dimethyl-1,3-selenasiletane is an organoselenium compound characterized by the presence of selenium and silicon atoms within its molecular structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1,3-selenasiletane typically involves the reaction of organosilicon compounds with selenium reagents. One common method includes the reaction of 3,3-dimethyl-1-butyne with selenium dioxide under controlled conditions to yield the desired selenasiletane compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Dimethyl-1,3-selenasiletane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or ozone, leading to the formation of selenoxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of selenides.
Substitution: The compound can participate in substitution reactions where selenium or silicon atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, ozone; mild to moderate temperatures.
Reduction: Lithium aluminum hydride; low temperatures.
Substitution: Halogenating agents, nucleophiles; varying temperatures depending on the specific reaction.
Major Products Formed
Oxidation: Selenoxides.
Reduction: Selenides.
Substitution: Various substituted selenasiletanes depending on the reagents used.
Applications De Recherche Scientifique
3,3-Dimethyl-1,3-selenasiletane has several applications in scientific research:
Biology: Investigated for its potential biological activities, including antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the context of selenium’s known benefits in human health.
Industry: Utilized in the development of advanced materials, including semiconductors and catalysts
Mécanisme D'action
The mechanism of action of 3,3-Dimethyl-1,3-selenasiletane involves its interaction with molecular targets through its selenium and silicon atoms. Selenium can participate in redox reactions, influencing cellular oxidative stress pathways. The compound’s unique structure allows it to interact with various enzymes and proteins, potentially modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3-Dimethyl-1-butanol: Shares a similar structural framework but lacks selenium.
3,3-Dimethyl-1-butyne: A precursor in the synthesis of 3,3-Dimethyl-1,3-selenasiletane.
2,5-Diphenyl-1,3-oxazoline: Another heterocyclic compound with different functional groups and applications
Uniqueness
This compound is unique due to the presence of both selenium and silicon atoms, which confer distinct chemical reactivity and potential applications not shared by its analogs. The combination of these elements allows for unique interactions in both chemical and biological systems, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
918905-18-7 |
|---|---|
Formule moléculaire |
C4H10SeSi |
Poids moléculaire |
165.18 g/mol |
Nom IUPAC |
3,3-dimethyl-1,3-selenasiletane |
InChI |
InChI=1S/C4H10SeSi/c1-6(2)3-5-4-6/h3-4H2,1-2H3 |
Clé InChI |
IHBHSJTUDBGLTD-UHFFFAOYSA-N |
SMILES canonique |
C[Si]1(C[Se]C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-Fluoro-1-(4-methoxyphenyl)propyl]-5-methylthiophene](/img/structure/B14197478.png)
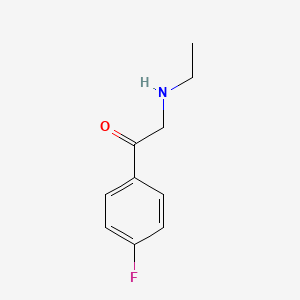
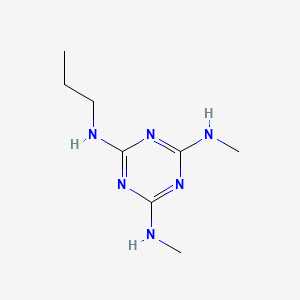
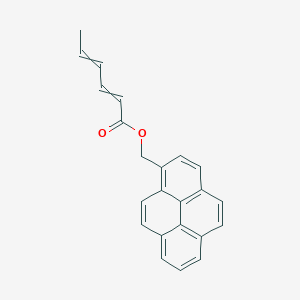
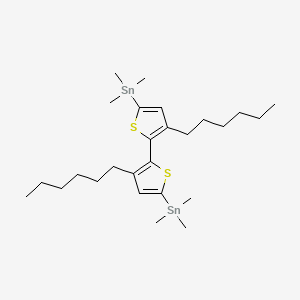
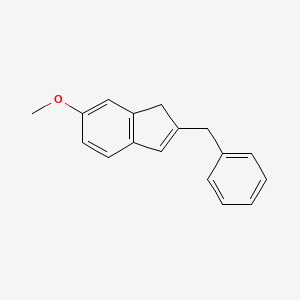
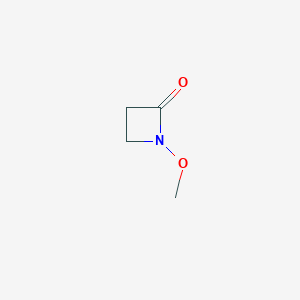
![Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(4-chlorophenyl)-](/img/structure/B14197529.png)
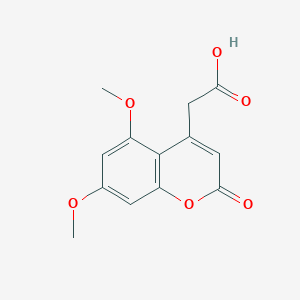
![1H-Pyrrolo[2,3-b]pyridine, 1-[(4-methylphenyl)sulfonyl]-5-phenyl-3-[4-(2H-tetrazol-5-yl)phenyl]-](/img/structure/B14197545.png)
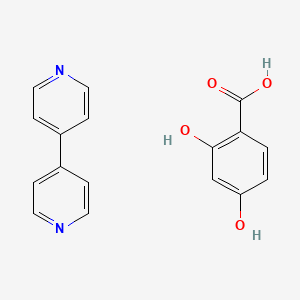
![N-[(E)-hydrazinylidenemethyl]-1-methoxynaphthalene-2-carboxamide](/img/structure/B14197554.png)
![N-[(3R)-1-(3-Nitropyridin-2-yl)pyrrolidin-3-yl]-3-phenylprop-2-ynamide](/img/structure/B14197558.png)
